2-Phenylazocane
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Overview
Description
2-Phenylazocane is a chemical compound with the molecular formula C₁₃H₁₉N It is a member of the azocane family, characterized by an eight-membered nitrogen-containing ring with a phenyl group attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylazocane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenylacetonitrile with a suitable amine, followed by cyclization using a strong base. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenylazocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.
Substitution: The phenyl group or other substituents on the azocane ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is frequently used for reduction.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylazocane oxides, while reduction can produce phenylazocane amines.
Scientific Research Applications
2-Phenylazocane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenylazocane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
2-Phenylpyrrolidine: A five-membered ring analog with similar structural features.
2-Phenylpiperidine: A six-membered ring analog with comparable properties.
2-Phenylmorpholine: A six-membered ring with an oxygen atom, offering different reactivity.
Uniqueness: 2-Phenylazocane’s eight-membered ring structure distinguishes it from these similar compounds, providing unique steric and electronic properties
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-phenylazocane |
InChI |
InChI=1S/C13H19N/c1-2-7-11-14-13(10-6-1)12-8-4-3-5-9-12/h3-5,8-9,13-14H,1-2,6-7,10-11H2 |
InChI Key |
VUCTXSSFEDZXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCNC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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